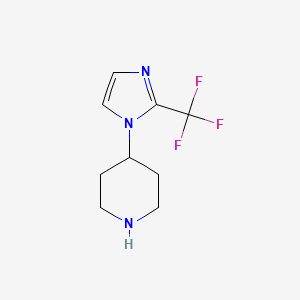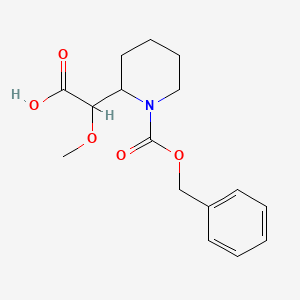
Tert-butyl trans-4-(thiomorpholinomethyl)cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate typically involves the reaction of trans-4-(thiomorpholinomethyl)cyclohexylamine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Applications De Recherche Scientifique
tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl(trans-4-(morpholinomethyl)cyclohexyl)carbamate
- tert-Butyl(trans-4-(piperidinylmethyl)cyclohexyl)carbamate
- tert-Butyl(trans-4-(pyrrolidinylmethyl)cyclohexyl)carbamate
These compounds share similar structural features but differ in the heterocyclic ring attached to the cyclohexyl group.
Propriétés
Formule moléculaire |
C16H30N2O2S |
|---|---|
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
tert-butyl N-[4-(thiomorpholin-4-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O2S/c1-16(2,3)20-15(19)17-14-6-4-13(5-7-14)12-18-8-10-21-11-9-18/h13-14H,4-12H2,1-3H3,(H,17,19) |
Clé InChI |
CZROUSUBZVCDPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


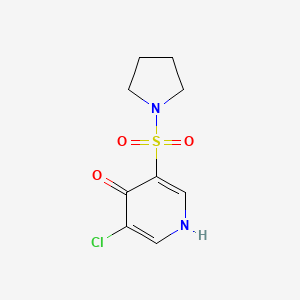
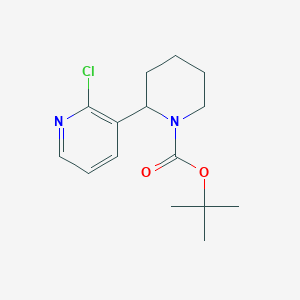
![1-(5-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11797339.png)
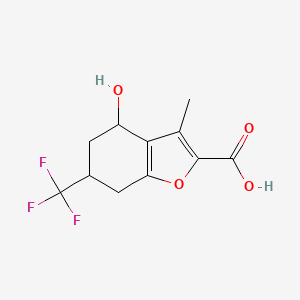
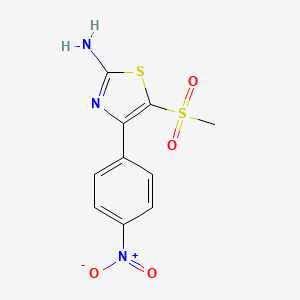

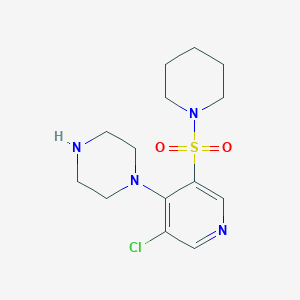
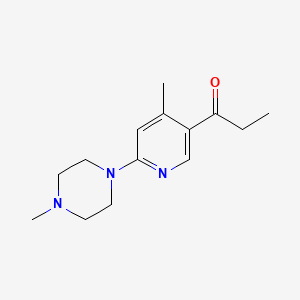
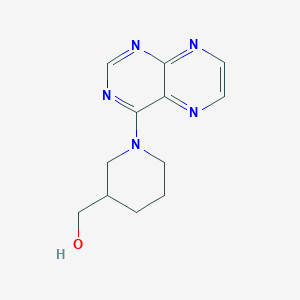

![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)
